(1R)-2-methyl-10-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-9-one
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Overview
Description
®-7-Methyl-6a,7,8,9-tetrahydro-6H-2-oxa-7-aza-benzo[cd]pyren-1-one is a complex organic compound with a unique structure that includes both oxygen and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-6a,7,8,9-tetrahydro-6H-2-oxa-7-aza-benzo[cd]pyren-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the methyl group and the formation of the heterocyclic rings. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-7-Methyl-6a,7,8,9-tetrahydro-6H-2-oxa-7-aza-benzo[cd]pyren-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
®-7-Methyl-6a,7,8,9-tetrahydro-6H-2-oxa-7-aza-benzo[cd]pyren-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-Methyl-6a,7,8,9-tetrahydro-6H-2-oxa-7-aza-benzo[cd]pyren-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4,4a,5,8,8a,9a,10a-octahydro-9,10-anthracenedione: A structurally related compound with similar chemical properties.
Methylprednisolone Hemisuccinate: Another compound with a similar core structure but different functional groups.
Uniqueness
®-7-Methyl-6a,7,8,9-tetrahydro-6H-2-oxa-7-aza-benzo[cd]pyren-1-one is unique due to its specific arrangement of heteroatoms and the presence of the methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
(1R)-2-methyl-10-oxa-2-azapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-5(18),6,8(17),11,13,15-hexaen-9-one |
InChI |
InChI=1S/C18H15NO2/c1-19-8-7-10-5-6-12-17-15(10)13(19)9-11-3-2-4-14(16(11)17)21-18(12)20/h2-6,13H,7-9H2,1H3/t13-/m1/s1 |
InChI Key |
HJZYUBCMOFCAGG-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C5C3=C(C=C2)C(=O)OC5=CC=C4 |
Canonical SMILES |
CN1CCC2=C3C1CC4=C5C3=C(C=C2)C(=O)OC5=CC=C4 |
Origin of Product |
United States |
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